molecular formula C12H24O12 B1226707 Sweetrex CAS No. 37370-41-5

Sweetrex

Cat. No.: B1226707
CAS No.: 37370-41-5
M. Wt: 360.31 g/mol
InChI Key: PJVXUVWGSCCGHT-ZPYZYFCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sweetrex is a liquid sweetener composed of equal parts glucose and fructose, derived from the hydrolysis of sucrose. This process breaks the bond between glucose and fructose, resulting in a mixture that is sweeter and more soluble than sucrose. This compound is commonly used in the food industry to enhance texture, prevent crystallization, and retain moisture in products such as baked goods, candies, and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sweetrex is typically produced through the hydrolysis of sucrose. This can be achieved using either acid or enzymatic methods:

    Acid Hydrolysis: Sucrose is mixed with water and an acid, such as citric acid or cream of tartar, and heated. The acid acts as a catalyst, breaking the bond between glucose and fructose. .

    Enzymatic Hydrolysis: Invertase, an enzyme derived from yeast, is used to catalyze the hydrolysis of sucrose into glucose and fructose.

Industrial Production Methods: In industrial settings, invert sugar is produced using large-scale hydrolysis processes. Enzyme-catalyzed solutions are inverted at around 60°C with an optimal pH of 5.0. The process takes about 8 hours, after which the syrup is concentrated in a vacuum evaporator to preserve color and quality .

Mechanism of Action

The mechanism of action of invert sugar involves the hydrolysis of sucrose into glucose and fructose. This process increases the sweetness and solubility of the sugar mixture. The glucose and fructose are absorbed into the bloodstream more rapidly than sucrose, providing a quick source of energy . The absorption of glucose and fructose occurs through specific transporters in the intestine, such as GLUT2 and GLUT5 .

Comparison with Similar Compounds

Properties

CAS No.

37370-41-5

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2/t3-,5-,6-;3-,4+,5+,6+/m10/s1

InChI Key

PJVXUVWGSCCGHT-ZPYZYFCMSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O

SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O

density

1.00211 (WT %= 1;  VACUUM)

8013-17-0
37370-41-5

Synonyms

invert sugar
invertose

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.